

Application Note: Transition Metal Complexes of N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name: N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

CAS No.: 400075-23-2

Cat. No.: B2494279

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Introduction & Scientific Rationale

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is a versatile ONO-donor ligand.[1] Unlike simple Schiff bases, this diacylhydrazine compound possesses a flexible backbone capable of keto-enol tautomerism, allowing it to coordinate with transition metals (Cu(II), Ni(II), Co(II), Zn(II)) in both neutral and anionic forms.

Key Functional Features:

- **Tridentate Chelation:** The ligand typically coordinates via the phenolic oxygen, the enolized amide nitrogen, and the carbonyl oxygen of the 4-chlorobenzoyl group, forming stable 5- and 6-membered chelate rings.
- **Electronic Modulation:** The para-chloro substituent on the benzoyl ring exerts an electron-withdrawing effect, modulating the acidity of the amide protons and enhancing the complex's stability.

- **Pharmacophore Potential:** The integration of the salicyl moiety (antiseptic properties) with the chlorobenzoyl group (lipophilicity) enhances membrane permeability, making these complexes potent candidates for DNA binding and antimicrobial applications.

Synthesis Protocols

Ligand Synthesis: N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or anhydrous reflux).

Reagents:

- Precursor: 2-Hydroxybenzohydrazide (Salicylhydrazide).[2]
- Acylating Agent: 4-Chlorobenzoyl chloride.[3]
- Solvent/Base: Pyridine (solvent & base) or THF/Triethylamine.

Step-by-Step Protocol:

- **Preparation of Precursor:** (If not purchased) React methyl salicylate (10 mmol) with hydrazine hydrate (99%, 20 mmol) in ethanol (20 mL). Reflux for 4 hours. Cool, filter the white precipitate (Salicylhydrazide), wash with cold ethanol, and dry.
- **Acylation:** Dissolve 2-Hydroxybenzohydrazide (1.52 g, 10 mmol) in dry Pyridine (15 mL).
- **Addition:** Cool the solution to 0–5°C in an ice bath. Add 4-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise over 20 minutes to prevent thermal decomposition.
- **Reaction:** Stir at room temperature for 2 hours, then reflux for 1 hour to ensure completion.
- **Isolation:** Pour the reaction mixture into crushed ice/HCl water (approx. 200 mL, pH ~3) to neutralize the pyridine and precipitate the product.
- **Purification:** Filter the solid, wash extensively with water and sodium bicarbonate solution (to remove unreacted acid), then recrystallize from Ethanol/DMF (9:1).

- Yield Target: >75%^[4]^[5]
- Appearance: White to off-white crystalline solid.

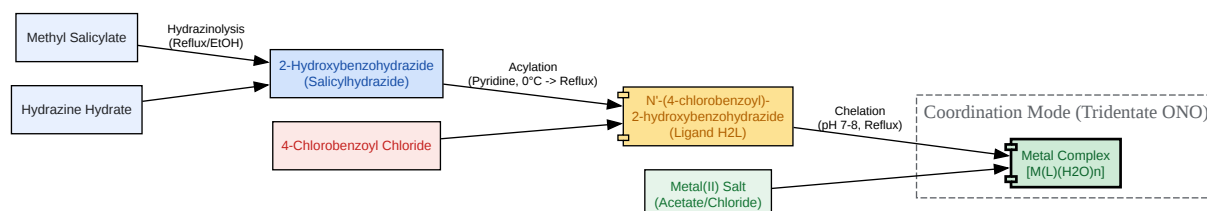
Metal Complex Preparation (General Protocol)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).^[6] Stoichiometry: Typically 1:1 or 1:2 (Metal:Ligand) depending on the metal oxidation state and coordination sphere.

Protocol:

- Ligand Solution: Dissolve **N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide** (1 mmol) in hot Ethanol (20 mL).
- Metal Solution: Dissolve the Metal(II) Acetate or Chloride salt (1 mmol) in Ethanol (10 mL).
- Complexation: Add the metal solution to the ligand solution dropwise under continuous stirring.
- pH Adjustment (Critical):
 - The ligand coordinates best in its enol form. Adjust the pH to 7.5–8.0 using a dilute Sodium Acetate solution or Ammonia buffer. This promotes deprotonation of the phenolic and enolic protons.
- Reflux: Reflux the mixture for 3–5 hours. A distinct color change (e.g., Green for Cu, Orange/Red for Ni) indicates complex formation.
- Isolation: Cool to room temperature. The colored complex will precipitate. Filter, wash with hot water (to remove byproduct salts) and hot ethanol (to remove unreacted ligand).
- Drying: Dry in a vacuum desiccator over anhydrous

Visualization of Workflow & Mechanism



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Figure 1: Step-by-step synthesis workflow from precursor materials to the final metal complex.

Characterization Strategy

To validate the structure and purity, the following analytical matrix is required.

Technique	Parameter	Expected Observation (Validation)
FT-IR	Amide I	Shift from $\sim 1650\text{ cm}^{-1}$ (ligand) to lower freq. or disappearance (enolization).
Phenolic	Disappearance of broad band $\sim 3200\text{--}3400\text{ cm}^{-1}$ indicates deprotonation/bonding.	
	New bands appear at $400\text{--}600\text{ cm}^{-1}$.	
^1H NMR	Phenolic -OH	Signal at $\sim 11\text{--}12\text{ ppm}$ disappears in diamagnetic (Zn) complexes.
Amide -NH	Signals at $\sim 10\text{--}11\text{ ppm}$ disappear upon enolization and metal binding.	
UV-Vis	d-d Transitions	Distinct bands in visible region (e.g., $600\text{--}700\text{ nm}$ for Cu) confirming geometry.
Molar Conductance	($\text{Ohm}^{-1}\text{ cm}^2\text{ mol}^{-1}$)	Low values ($10\text{--}20$) in DMSO indicate non-electrolytic nature (neutral complex).
Magnetic Moment	(B.M.)	Consistent with oxidation state (e.g., Cu(II) $\sim 1.7\text{--}1.9\text{ B.M.}$, Zn(II) Diamagnetic).

Biological Application Notes

The incorporation of the 4-chlorobenzoyl moiety significantly enhances the lipophilicity of the complex, facilitating transport across the lipid bilayer of bacterial cells (Overtone's concept) and increasing the effective concentration at the target site.

DNA Binding Studies[8]

- Method: UV-Vis Titration with CT-DNA.
- Mechanism: Intercalation. The planar aromatic rings of the ligand and the chelate ring system allow insertion between DNA base pairs.
- Observation: Hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the intraligand absorption bands upon adding DNA.

Antimicrobial Screening[5]

- Targets: *S. aureus* (Gram +), *E. coli* (Gram -).[6][7]
- Rationale: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups and delocalization of -electrons. This increases the lipophilic character, enhancing penetration into bacterial membranes.

References

- Synthesis of Salicylhydrazide Derivatives
 - Source: MDPI (2019).[3] "2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide".[2][3] Describes the microwave-aided and conventional synthesis of the 4-fluoro analog, directly applicable to the 4-chloro derivative.
- Coordination Chemistry of N-Acylhydrazones
 - Source: Bentham Science (2022). "A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones".
- Biological Activity & DNA Binding
 - Source: ResearchGate (2025). "Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide". Provides comparative protocols for biological screening of chlorobenzoyl-hydrazide complexes.

- Structural Characterization (X-Ray)
 - Source: PMC (2008). "N'-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide".^[8] While discussing the benzylidene analog, this paper provides crucial crystallographic data on the hydrogen bonding networks in similar hydrazide ligands.

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Sources

- [1. Syntheses, characterization, and biological activity of novel mono- and binuclear transition metal complexes with a hydrazone Schiff base derived from a coumarin derivative and oxalyldihydrazine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- [3. researchgate.net \[researchgate.net\]](#)
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